molecular formula C13H11FN2O6S B13454747 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate

Cat. No.: B13454747
M. Wt: 342.30 g/mol
InChI Key: CBKOAZYZLCOQER-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidinyl group, an isoindolinone moiety, and a sulfurofluoridate group, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-dioxopiperidine with an appropriate isoindolinone derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to modulate the activity of cereblon protein, which is involved in various cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C13H11FN2O6S

Molecular Weight

342.30 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-7-fluorosulfonyloxy-3-oxo-1H-isoindole

InChI

InChI=1S/C13H11FN2O6S/c14-23(20,21)22-10-3-1-2-7-8(10)6-16(13(7)19)9-4-5-11(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18)

InChI Key

CBKOAZYZLCOQER-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F

Origin of Product

United States

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